2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride is a complex organic compound that features a furan ring, a benzimidazole core, and a p-tolyloxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid chloride.
Introduction of the p-Tolyloxybutyl Side Chain: This step involves the reaction of the benzimidazole intermediate with 4-(p-tolyloxy)butyl bromide in the presence of a base such as potassium carbonate.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The p-tolyloxybutyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and benzimidazole moieties are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-1H-benzo[d]imidazole: Lacks the p-tolyloxybutyl side chain, which may result in different biological activity.
1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole: Lacks the furan ring, which may affect its chemical reactivity and biological properties.
2-(furan-2-yl)-1-(4-(methoxy)butyl)-1H-benzo[d]imidazole: Similar structure but with a methoxy group instead of a p-tolyloxy group, which may influence its solubility and reactivity.
Uniqueness
The unique combination of the furan ring, benzimidazole core, and p-tolyloxybutyl side chain in 2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(furan-2-yl)-1-[4-(4-methylphenoxy)butyl]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2.ClH/c1-17-10-12-18(13-11-17)25-15-5-4-14-24-20-8-3-2-7-19(20)23-22(24)21-9-6-16-26-21;/h2-3,6-13,16H,4-5,14-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYSBXVEGQNXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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